molecular formula C26H30N4O3 B2745332 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide CAS No. 1251680-20-2

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Cat. No.: B2745332
CAS No.: 1251680-20-2
M. Wt: 446.551
InChI Key: IOZZBKVOHKDJOZ-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
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Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide (CAS Number: 1251615-30-1) is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3} with a molecular weight of 432.5 g/mol. The structure features a complex arrangement of rings and functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC25H28N4O3C_{25}H_{28}N_{4}O_{3}
Molecular Weight432.5 g/mol
CAS Number1251615-30-1

Antimicrobial Activity

Research has indicated that compounds within the pyridopyrimidine class exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The specific compound in focus may exhibit similar efficacy due to its structural analogies.

Anticancer Potential

Pyridopyrimidine derivatives have been investigated for their anticancer properties. Notably, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against human leukemia cells through apoptosis induction . While specific data on the compound is limited, its structural similarity suggests potential anticancer activity.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyridopyrimidines are known to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. For instance, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . Further studies are required to elucidate the specific enzyme interactions of this compound.

Synthesis and Testing

The synthesis of the target compound has been achieved using established methods for pyridopyrimidine derivatives. A typical synthesis involves the reaction of appropriate precursors under controlled conditions to yield the desired product . Following synthesis, biological testing is crucial to determine the pharmacological profile.

Pharmacological Profiling

In a pharmacological study, various derivatives were screened for their activity against different biological targets. The results indicated that modifications in the molecular structure could significantly enhance or reduce biological activity. This highlights the importance of structure-activity relationships (SAR) in drug development .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18(21-9-11-22(33-3)12-10-21)27-25(31)17-30-19(2)28-24-13-14-29(16-23(24)26(30)32)15-20-7-5-4-6-8-20/h4-12,18H,13-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZZBKVOHKDJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC(C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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